molecular formula C8H11NO B11770535 1-(1,3-Dimethyl-1H-pyrrol-2-yl)ethanone CAS No. 33207-70-4

1-(1,3-Dimethyl-1H-pyrrol-2-yl)ethanone

Cat. No.: B11770535
CAS No.: 33207-70-4
M. Wt: 137.18 g/mol
InChI Key: WJCOMBAECZESJS-UHFFFAOYSA-N
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Description

1-(1,3-Dimethyl-1H-pyrrol-2-yl)ethanone is an organic compound with the molecular formula C8H11NO It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,3-Dimethyl-1H-pyrrol-2-yl)ethanone typically involves the reaction of 1,3-dimethylpyrrole with acetyl chloride in the presence of a base such as pyridine. The reaction proceeds via an electrophilic aromatic substitution mechanism, where the acetyl group is introduced at the 2-position of the pyrrole ring.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced catalytic systems and continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions: 1-(1,3-Dimethyl-1H-pyrrol-2-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrrole ring or the ethanone moiety.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products Formed:

    Oxidation: Carboxylic acids, aldehydes, or other oxidized derivatives.

    Reduction: Alcohols or other reduced forms.

    Substitution: Substituted pyrrole derivatives with various functional groups.

Scientific Research Applications

1-(1,3-Dimethyl-1H-pyrrol-2-yl)ethanone has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(1,3-Dimethyl-1H-pyrrol-2-yl)ethanone involves its interaction with various molecular targets and pathways. The compound’s effects are mediated through its ability to form covalent bonds with nucleophilic sites on biomolecules, leading to alterations in their structure and function. Specific pathways and targets may include enzymes, receptors, and DNA, depending on the context of its application.

Comparison with Similar Compounds

1-(1,3-Dimethyl-1H-pyrrol-2-yl)ethanone can be compared with other similar compounds, such as:

    1-(1H-pyrrol-2-yl)ethanone: Lacks the methyl groups, resulting in different chemical reactivity and biological activity.

    1-(1-methyl-1H-pyrrol-2-yl)ethanone: Contains only one methyl group, leading to variations in its properties and applications.

    1-(2,4-dimethyl-1H-pyrrol-3-yl)ethanone:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct electronic and steric effects, influencing its reactivity and interactions with other molecules.

Properties

CAS No.

33207-70-4

Molecular Formula

C8H11NO

Molecular Weight

137.18 g/mol

IUPAC Name

1-(1,3-dimethylpyrrol-2-yl)ethanone

InChI

InChI=1S/C8H11NO/c1-6-4-5-9(3)8(6)7(2)10/h4-5H,1-3H3

InChI Key

WJCOMBAECZESJS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C=C1)C)C(=O)C

Origin of Product

United States

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